molecular formula C20H15ClN4OS B11472366 5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide

5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11472366
M. Wt: 394.9 g/mol
InChI Key: JTWUGAWEHLPSTD-UHFFFAOYSA-N
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Description

5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea and ethyl acetoacetate can lead to the formation of the thienopyrimidine core . Subsequent functionalization steps, including amination and acylation, yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(2-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine: Similar structure but different substitution pattern.

    5-amino-2-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine: Chlorine atom at a different position.

    4-amino-2-(2-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine: Different position of the amino group.

Uniqueness

5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which can lead to unique biological activities and properties.

Properties

Molecular Formula

C20H15ClN4OS

Molecular Weight

394.9 g/mol

IUPAC Name

5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H15ClN4OS/c1-11-15-16(22)17(19(26)24-12-7-3-2-4-8-12)27-20(15)25-18(23-11)13-9-5-6-10-14(13)21/h2-10H,22H2,1H3,(H,24,26)

InChI Key

JTWUGAWEHLPSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4)N

Origin of Product

United States

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